molecular formula C10H14N2O2 B3365004 5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS No. 1191454-44-0

5-(cyclopentylmethoxy)pyridazin-3(2H)-one

Cat. No.: B3365004
CAS No.: 1191454-44-0
M. Wt: 194.23 g/mol
InChI Key: DZFMHZQLJOBRIY-UHFFFAOYSA-N
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Description

5-(cyclopentylmethoxy)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which is known for its diverse biological activities. Pyridazinones have been extensively studied for their potential therapeutic applications, including cardiotonic, antihypertensive, and platelet aggregation inhibition activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclopentylmethanol with pyridazinone derivatives. One common method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .

Industrial Production Methods

Industrial production methods for pyridazinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as phosphodiesterase-III in heart muscles and blood vessels. This interaction leads to the inhibition of the enzyme, resulting in increased levels of cyclic AMP, which enhances cardiac contractility and reduces blood pressure .

Comparison with Similar Compounds

Similar Compounds

    CI-914: A pyridazinone derivative with cardiotonic activity.

    CI-930: Another pyridazinone with similar biological activities.

    Pimobendan: A well-known cardiotonic agent.

    Endralazine: A tetrahydropyridopyridazine with antihypertensive properties.

    Cilazopril: A perhydropyridazinodiazepine used as an antihypertensive.

Uniqueness

5-(cyclopentylmethoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridazinone derivatives. Its cyclopentylmethoxy group enhances its interaction with molecular targets, leading to improved therapeutic efficacy .

Properties

IUPAC Name

4-(cyclopentylmethoxy)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10-5-9(6-11-12-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMHZQLJOBRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A pressure vial containing a mixture of 4-chloro-5-cyclopentylmethoxy-2H-pyridazin-3-one (Intermediate 60, 0.75 g, 3.27 mmol), water (12 mL), and a 2N aqueous sodium hydroxide solution (2.1 mL) was treated with 10% palladium on carbon (75.1 mg, 10% weight of 4-chloro-5-cyclopentylmethoxy-2H-pyridazin-3-one). The reaction was then pressurized with hydrogen (40 psi), where it shook overnight. The resulting reaction mixture was removed from the hydrogenator and then warmed with a heat gun and quickly filtered through filter paper. The filter cake was rinsed with warm water and methylene chloride. The filtrate was filtered through filter paper to remove some residual catalyst and washed with methylene chloride. The filtrate was concentrated in vacuo to remove organics. Upon concentrating the aqueous layer was acidified with a 1N aqueous hydrochloric acid solution. The resulting precipitate was collected by filtration, rinsed with water and then dried in vacuo to afford 5-cyclopentylmethoxy-2H-pyridazin-3-one (499.6 mg, 78%) as an off-white solid; ES+-HRMS m/e calcd for C10H14N2O2 [M+H+] 195.1128, found 195.1128. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.23-1.38 (m, 2H), 1.46-1.67 (m, 4H), 1.68-1.82 (m, 2H), 2.23-2.34 (m, 1H), 3.87 (d, J=7.0 Hz, 2H), 6.17 (s, 1H), 7.65 (d, J=2.6 Hz, 1H), 12.61 (br s, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
75.1 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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